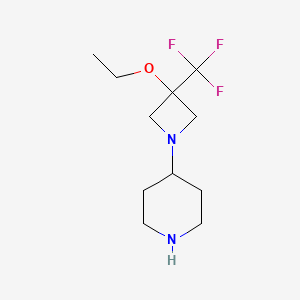

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O/c1-2-17-10(11(12,13)14)7-16(8-10)9-3-5-15-6-4-9/h9,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFIDYGEUATJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CN(C1)C2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Substituted Azetidine Intermediates

From patent literature and related synthetic methods, azetidine derivatives are commonly prepared via cyclization reactions starting from amino alcohols or halogenated precursors.

Cyclization of Amino Alcohols or Halohydrins: For example, cyclization of benzhydrylamine with epichlorohydrin in the presence of a base such as diisopropylethylamine and ethanol yields substituted azetidines. This method can be adapted to introduce various substituents on the azetidine ring.

Mesylation and Nucleophilic Displacement: The azetidine intermediate can be functionalized by mesylation of hydroxymethyl groups followed by displacement with nucleophiles like cyanide to introduce nitrile groups, or other nucleophiles to introduce desired substituents.

Fluorination and Trifluoromethylation: Introduction of fluorine or trifluoromethyl groups can be achieved by reacting mesylated azetidine intermediates with fluorinating agents such as tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine complexes. Trifluoromethylation can be more challenging and may require specialized reagents or conditions, often involving electrophilic trifluoromethyl sources or radical trifluoromethylation strategies.

Introduction of the Ethoxy Group

The ethoxy substituent at the 3-position of the azetidine ring can be introduced via nucleophilic substitution reactions or by using ethoxy-containing starting materials.

For example, substitution of a leaving group (such as a mesylate or tosylate) on the azetidine ring with ethoxide ion can yield the 3-ethoxy-substituted azetidine.

Alternatively, ethoxy groups can be introduced during ring formation if the starting materials contain ethoxy functionalities.

Coupling with Piperidine

The final step involves linking the azetidine nitrogen to the piperidine ring:

This can be achieved by nucleophilic substitution where the azetidine nitrogen acts as a nucleophile attacking an electrophilic center on the piperidine or vice versa.

Protection and deprotection strategies may be necessary to ensure selective reactions at the nitrogen atoms.

Representative Synthetic Route (Based on Patent WO2018108954A1 and EP3050882B1)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate | Starting from azetidine-3-carboxylic acid derivatives, mesylation with methanesulfonyl chloride | Protects azetidine nitrogen with Boc group |

| 2 | Fluorination of mesylated intermediate | Reaction with tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine | Introduces fluoromethyl substituent |

| 3 | Acidic deprotection and substitution | Treatment with acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid | Removes protecting groups and facilitates substitution |

| 4 | Coupling with piperidine derivative | Nucleophilic substitution or reductive amination using hydride reducing agents like sodium triacetoxyborohydride, lithium aluminum hydride (LAH), or diisobutylaluminum hydride (DIBAL) | Forms the 4-(azetidin-1-yl)piperidine linkage |

| 5 | Introduction of ethoxy and trifluoromethyl groups | Via substitution reactions or use of trifluoromethylating reagents | Final functionalization step |

Hydride Reducing Agents in Synthesis

The choice of hydride reducing agents is critical for selective reduction steps:

| Agent | Characteristics | Application in Synthesis |

|---|---|---|

| Sodium triacetoxyborohydride | Mild reducing agent, selective for reductive amination | Used for coupling azetidine and piperidine moieties |

| Lithium aluminum hydride (LAH) | Strong reducing agent, reduces esters, acids, and nitriles | Used for reduction of carboxylic acid derivatives to alcohols |

| Diisobutylaluminum hydride (DIBAL) | Selective reduction of esters to aldehydes | Employed in intermediate transformations |

Research Findings and Optimization

The process efficiency depends on the purity of intermediates, especially the mesylated azetidine derivatives, which must be carefully purified to reduce impurities such as chloromethyl azetidine derivatives to less than 1%.

Reaction conditions such as temperature control (e.g., cooling to 5-15 °C) and inert atmosphere (nitrogen purging) are essential to maintain selectivity and yield.

The use of protecting groups like Boc on the azetidine nitrogen allows for selective functionalization and prevents side reactions during fluorination and coupling steps.

The presence of trifluoromethyl groups enhances the biological activity and metabolic stability of the compound but requires careful handling due to the reactivity of trifluoromethylating reagents.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Compound | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Azetidine-3-carboxylic acid derivative | Methanesulfonyl chloride | Mesylation, base | Introduce leaving group for substitution |

| 2 | Mesylated azetidine | TBAF or HF/trimethylamine | Fluorination | Introduce fluoromethyl group |

| 3 | Protected azetidine intermediate | Acidic reagent (TFA, acetic acid) | Deprotection | Remove Boc protecting group |

| 4 | Azetidine-piperidine intermediate | Sodium triacetoxyborohydride or LAH | Reductive amination or reduction | Couple azetidine with piperidine |

| 5 | Final compound | Ethoxide source, trifluoromethylating agent | Substitution | Introduce ethoxy and trifluoromethyl groups |

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the azetidine or piperidine rings.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine has been explored as a potential lead compound in drug discovery. Its structural features allow for modifications that could enhance its therapeutic efficacy against various diseases.

- Case Study : Research has indicated that derivatives of piperidine and azetidine compounds can exhibit significant biological activities, including anti-inflammatory and analgesic effects. The incorporation of trifluoromethyl groups is known to improve the binding affinity to biological targets, making this compound a candidate for further development in pain management therapies .

Enzyme Inhibition

The compound has shown promise in studies focused on enzyme modulation. It can act as an inhibitor for specific enzymes involved in disease pathways.

- Mechanism of Action : Preliminary studies suggest that this compound may interact with active sites of enzymes, altering their activity and potentially leading to therapeutic effects .

Receptor Interactions

The ability of this compound to bind to various receptors opens avenues for research into its role as a modulator of receptor activity.

- Biological Activity : The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to cross biological membranes and interact with receptors in the central nervous system . This characteristic is particularly valuable in developing treatments for neurological disorders.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:

- Nucleophilic substitutions involving the azetidine ring.

- Reactions with carbonyl compounds to introduce functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine with related piperidine/azetidine derivatives:

Notes:

- The azetidine ring in the target compound introduces conformational rigidity compared to larger rings (e.g., piperidine or tetrahydropyridine) .

- Trifluoromethyl groups improve metabolic stability and membrane permeability relative to non-fluorinated analogs .

Antimicrobial and Antitumor Activity

Piperidine derivatives with acylated side chains, such as Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, exhibit antibacterial and antitumor properties .

Antiviral Activity

Vicriviroc Maleate, a piperidine-based CCR5 antagonist, highlights the role of trifluoromethyl groups in antiviral drug design . The target compound’s trifluoromethyl-azetidine motif may similarly enhance binding to viral targets.

Key Research Findings

Fluorine Effects : Trifluoromethyl groups in Vicriviroc and PF-06683324 enhance pharmacokinetic profiles, suggesting similar benefits for the target compound .

Biological Gaps: Limited direct data on the target compound’s activity underscores the need for in vitro profiling against microbial and cancer cell lines.

Biological Activity

4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article synthesizes available research findings, patents, and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a piperidine ring substituted with an azetidine moiety. The trifluoromethyl and ethoxy groups are significant for enhancing the compound's lipophilicity and biological interactions.

Research indicates that derivatives of piperidin-4-yl azetidine, including this compound, exhibit inhibitory activity against Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways related to inflammation and immune response. This suggests potential applications in treating autoimmune diseases and certain cancers .

Antimicrobial Activity

Studies have demonstrated that related compounds show promising antibacterial properties. For instance, derivatives have been reported to inhibit the activity of DNA gyrase and topoisomerase IV in bacterial strains, leading to effective antimicrobial action against Gram-positive and Gram-negative bacteria . The mechanism involves binding to the active sites of these enzymes, thereby disrupting their function.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects on human cell lines. The compounds derived from piperidin-4-yl azetidine have shown selective toxicity towards cancer cells while maintaining lower toxicity levels in normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Case Study 1: JAK1 Inhibition

A study focused on the synthesis of piperidin-4-yl azetidine derivatives found that certain modifications enhanced JAK1 inhibition, leading to reduced inflammatory responses in cellular models. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibition .

Case Study 2: Antibacterial Efficacy

Another investigation into the antibacterial properties of related compounds revealed that they were significantly more effective than traditional antibiotics like ampicillin. The study measured minimum inhibitory concentrations (MIC) against various pathogens, demonstrating that some derivatives had MIC values as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 4-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)piperidine, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives often involves multi-step reactions, such as nucleophilic substitution or ring-opening/cyclization strategies. For example, analogous compounds like ethyl 4-oxo-1-piperidinecarboxylate are synthesized via carbonylative cyclization or condensation reactions under controlled pH and temperature . Optimization may include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance azetidine ring formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Temperature control : Reactions conducted at 60–80°C to balance reaction rate and side-product formation .

Refer to patents for piperidone derivatives (e.g., (S)-1,3-dimethyl-4-piperidone processes) for analogous synthetic strategies .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the azetidine-piperidine linkage and trifluoromethyl group positioning.

- X-ray crystallography : Resolve stereochemistry, as seen in piperidin-4-one derivatives .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as demonstrated for similar piperidine-based systems .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational methodologies are suitable for studying reaction mechanisms involving this compound?

Advanced approaches include:

- Quantum chemical calculations : Use Gaussian or ORCA software to model reaction pathways. For example, transition state analysis of nucleophilic substitutions at the azetidine ring .

- Molecular dynamics (MD) simulations : Study solvation effects on reaction kinetics.

- Machine learning (ML) : Train models on reaction databases (e.g., PubChem) to predict optimal conditions for novel derivatives .

Reference DFT studies on piperidine electronic properties for methodology .

Q. How can contradictions in biological activity data for this compound be resolved?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa).

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity, as seen in studies of piperidine-based kinase inhibitors .

- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify consensus trends .

Q. What are the challenges in designing enantioselective syntheses of this compound, and how can they be addressed?

The trifluoromethyl group introduces steric and electronic complexities:

- Chiral catalysts : Use of BINOL-derived phosphoric acids for asymmetric induction during azetidine ring formation.

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.